molecular formula C12H14ClF3N2O3 B1388035 Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride CAS No. 317821-98-0

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

Cat. No. B1388035
M. Wt: 326.7 g/mol
InChI Key: UYNNQLSVNQHBQE-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride” is a chemical compound with the CAS Number: 317821-98-0. It has a molecular weight of 326.7 . This compound is in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2E)-3-amino-3-[4-(trifluoromethoxy)anilino]-2-propenoate hydrochloride. The InChI code for this compound is 1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+; .

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNQLSVNQHBQE-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
Reactant of Route 6
Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

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